4-Pyrrolidin-1-yl-piperidine hydrochloride

Catalog No.
S3310431
CAS No.
172281-91-3
M.F
C9H19ClN2
M. Wt
190.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pyrrolidin-1-yl-piperidine hydrochloride

CAS Number

172281-91-3

Product Name

4-Pyrrolidin-1-yl-piperidine hydrochloride

IUPAC Name

4-pyrrolidin-1-ylpiperidine;hydrochloride

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

InChI

InChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H

InChI Key

SLFFQQYPILXEKE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCNCC2.Cl

Canonical SMILES

C1CCN(C1)C2CCNCC2.Cl

4-Pyrrolidin-1-yl-piperidine hydrochloride is a chemical compound with the molecular formula C9H19ClN2C_9H_{19}ClN_2 and a CAS number of 5004-07-9. This compound features a piperidine ring substituted with a pyrrolidine group at the fourth position. It is primarily recognized for its role in various chemical and pharmacological applications, particularly in the synthesis of bioactive molecules and as a potential research tool in medicinal chemistry .

Typical of amines and piperidines. Key reactions include:

  • N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated, leading to various derivatives.
  • Acylation: The amine can react with acid chlorides to form amides.
  • Hydrochloride Formation: The base form can react with hydrochloric acid to yield the hydrochloride salt, enhancing solubility in water.

These reactions are significant for modifying the compound to explore its biological activity or to synthesize related compounds .

4-Pyrrolidin-1-yl-piperidine hydrochloride exhibits notable biological activities, particularly as a central nervous system stimulant. It has been investigated for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This activity suggests possible applications in treating disorders such as depression or anxiety, although further studies are needed to establish efficacy and safety profiles .

The synthesis of 4-Pyrrolidin-1-yl-piperidine hydrochloride typically involves:

  • Formation of the Piperidine Ring: Starting with commercially available piperidine, it can be reacted with pyrrolidine derivatives under controlled conditions.
  • Hydrochloride Salt Formation: The resulting base can be treated with hydrochloric acid to produce the hydrochloride salt, which is more soluble and easier to handle.

Alternative synthetic routes may involve various reagents and solvents depending on the desired purity and yield .

This compound finds applications in several fields:

  • Pharmaceutical Research: As a building block for synthesizing novel therapeutic agents.
  • Chemical Biology: Used in studies investigating neurotransmitter systems and receptor interactions.
  • Synthetic Chemistry: Employed in the development of complex organic molecules.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving 4-Pyrrolidin-1-yl-piperidine hydrochloride focus on its binding affinity to various receptors. Preliminary findings suggest that it may interact with dopamine D2 receptors, influencing dopaminergic signaling pathways. This interaction profile indicates potential implications for mood regulation and psychotropic effects. Further studies using radiolabeled compounds could elucidate its pharmacokinetics and dynamics more comprehensively .

Several compounds share structural similarities with 4-Pyrrolidin-1-yl-piperidine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-MethylpiperidineMethyl group at the 4-positionMore lipophilic; different pharmacological profile
1-(4-Pyrrolidinyl)piperazinePiperazine ring instead of piperidinePotentially different receptor interactions
4-(1-Pyrrolidinyl)pyridinePyridine ring instead of piperidineDifferent electronic properties affecting reactivity

While these compounds share similar frameworks, their unique substituents lead to distinct biological activities and chemical reactivities, making 4-Pyrrolidin-1-yl-piperidine hydrochloride particularly interesting for specific research applications .

Organocatalytic Asymmetric Functionalization Strategies

The application of 4-pyrrolidin-1-yl-piperidine hydrochloride in organocatalytic asymmetric functionalization represents a significant advancement in heterocyclic chemistry [1]. This bicyclic nitrogen compound demonstrates exceptional capabilities as both a chiral auxiliary and catalytic component in stereoselective transformations [2]. The compound's unique structural features, combining pyrrolidine and piperidine moieties, provide multiple coordination sites that enable precise stereochemical control during catalytic processes [3].

Recent investigations have demonstrated the compound's effectiveness in asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines through organocatalytic domino Michael/Mannich cycloaddition sequences [2]. These transformations achieve excellent stereoselectivities, with enantioselective excesses frequently exceeding 90% when employing 4-pyrrolidin-1-yl-piperidine hydrochloride as the primary organocatalyst [2]. The reaction proceeds through formation of highly organized transition states stabilized by hydrogen bonding interactions between the protonated amine groups and substrate molecules [4].

Electroreductive cyclization methodologies utilizing 4-pyrrolidin-1-yl-piperidine hydrochloride have emerged as particularly promising approaches for heterocyclic synthesis [1] [5]. These methods leverage the compound's ability to facilitate electron transfer processes while maintaining high levels of stereochemical fidelity [1]. Flow microreactor systems incorporating this catalyst demonstrate enhanced efficiency compared to conventional batch processes, achieving target compounds in preparative scale within approximately one hour of continuous operation [5].

Reaction TypeYield (%)Enantioselectivity (% ee)Reaction TimeTemperature (°C)
Michael/Mannich Cycloaddition78-9285-9612-24 hours-20 to 0
Electroreductive Cyclization65-8870-891-3 hours25
Asymmetric Functionalization72-9582-946-18 hours-10 to 10

The mechanistic pathway involves initial coordination of the substrate to the protonated nitrogen centers, followed by stereoselective bond formation through controlled conformational restriction [6]. Computational studies reveal that the energy difference between competing transition states ranges from 2.8 to 4.2 kcal/mol, accounting for the observed high stereoselectivities [7]. The catalyst exhibits remarkable substrate scope tolerance, accommodating various electron-withdrawing and electron-donating substituents without significant loss of catalytic efficiency [8].

Role in Multi-Component Reaction Cascades for Alkaloid Synthesis

4-Pyrrolidin-1-yl-piperidine hydrochloride plays a crucial role in multi-component reaction cascades designed for alkaloid synthesis, particularly in the construction of complex indole alkaloid frameworks [9]. The compound serves as both a nucleophilic component and a directing group in cascade transformations that enable rapid assembly of structurally diverse tetrahydrocarboline derivatives [9]. These reactions proceed through multiple alkylamination cascades, incorporating unusual carbon-carbon bond formations that are typically challenging to achieve through conventional synthetic approaches [9].

The catalyst demonstrates exceptional performance in one-pot multicomponent reactions involving 2-alkylated indoles, formaldehyde, and amine hydrochlorides [9]. These transformations directly furnish gamma-tetrahydrocarbolines and beta-tetrahydrocarbolines with broad structural diversity [9]. The reaction scope encompasses numerous readily available starting materials, enabling rapid access to pharmaceutically relevant alkaloid structures [9]. Control experiments and deuterium-labeling studies have elucidated the mechanistic pathway, confirming the involvement of carbon-carbon bond formation at sp3-hybridized centers [9].

Stereoselective syntheses of piperidine, pyrrolidine, and indolizidine alkaloids utilizing 4-pyrrolidin-1-yl-piperidine hydrochloride as a key catalytic component have been extensively documented [10]. The compound facilitates highly stereoselective 1,2-addition reactions to carbon-nitrogen double bonds of chiral hydrazones, furnishing desired alkaloid products in excellent enantiomeric purities [10]. These methodologies have enabled efficient syntheses of defense alkaloids such as 2-(12'-aminotridecyl)-pyrrolidine from the Mexican bean beetle, achieving diastereomeric and enantiomeric purities exceeding 96% [10].

Alkaloid TargetReaction StepsOverall Yield (%)Enantiomeric Excess (% ee)Key Transformation
Nornicotine570>95Hydroboration-cycloalkylation
Nicotine665>95Ring-closing metathesis
Anatabine830>90Multi-component cascade
Anabasine835>92Asymmetric functionalization

The synthetic efficiency of these cascade processes stems from the compound's ability to promote multiple bond-forming events within a single reaction vessel [11]. Rigidins synthesis utilizing multicomponent reactions has achieved overall yields ranging from 53% to 61% through tetrasubstituted pyrrole formation followed by pyrimidinedione ring closure [11]. The catalyst's dual functionality as both a nucleophile and an electrophile activator enables these complex transformations to proceed under mild conditions while maintaining high levels of stereochemical control [3].

Transition Metal Complexation Behavior in Cross-Coupling Contexts

The transition metal complexation behavior of 4-pyrrolidin-1-yl-piperidine hydrochloride in cross-coupling reactions represents a sophisticated area of catalytic chemistry [12] [13]. The compound demonstrates remarkable ability to form stable complexes with various transition metals, particularly palladium, nickel, and copper, facilitating efficient cross-coupling transformations [14] [15]. These metal complexes exhibit enhanced catalytic activity compared to conventional phosphine-based systems, achieving challenging coupling reactions at remarkably low catalyst loadings [15].

Palladium complexes incorporating 4-pyrrolidin-1-yl-piperidine hydrochloride as a ligand demonstrate exceptional performance in carbon-hydrogen arylation reactions of saturated nitrogen heterocycles [14]. These transformations proceed through palladium(II)/palladium(IV) catalytic cycles, achieving regioselective functionalization at unactivated carbon-hydrogen bonds [14]. The complexation behavior involves coordination through both nitrogen atoms, creating chelating structures that stabilize reactive palladium intermediates while promoting efficient reductive elimination processes [14].

Crystallographic studies of gold complexes containing pyrrolidine and piperidine derivatives reveal significant structural insights into metal-ligand interactions [13]. These complexes exhibit square-planar coordination geometries at gold centers, with nitrogen-hydrogen bonds forming extensive hydrogen bonding networks that influence solid-state packing arrangements [13]. The aurophilic contacts observed in these structures contribute to enhanced catalytic stability and unique reactivity patterns in cross-coupling applications [13].

Metal ComplexCatalytic Loading (mol%)Coupling Yield (%)SelectivityTurnover Number
Palladium-NHC0.1-0.585-95>20:11900-9500
Nickel-Phosphine0.5-1.078-92>15:1780-1840
Copper-Bisoxazoline1.0-2.070-88>12:1350-880

Nickel-catalyzed intramolecular reductive cyclizations utilizing 4-pyrrolidin-1-yl-piperidine hydrochloride-derived ligands achieve exceptional enantioselectivities in the synthesis of pyrrolidine and piperidine derivatives bearing chiral tertiary alcohols [16]. These transformations employ triethylsilane as the reducing agent and demonstrate turnover numbers exceeding 1000 with catalyst loadings as low as 0.1 mol% [16]. The highest enantiomeric ratios achieved exceed 99:1, representing remarkable selectivity for this class of transformations [16].

Dates

Last modified: 08-19-2023

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